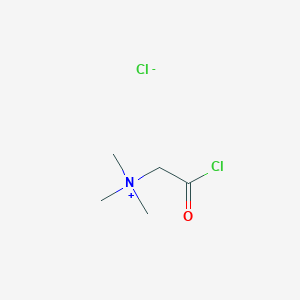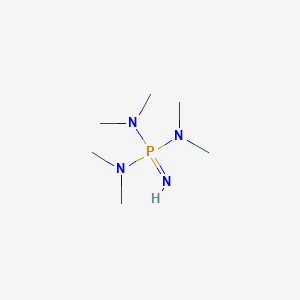
2-Oxo-1-phenylpyrrolidine-3-carboxylic acid
Overview
Description
“2-Oxo-1-phenylpyrrolidine-3-carboxylic acid” is a compound with the empirical formula C11H11NO3 . It is a heterocyclic compound and is part of the class of organic compounds known as anilides . It is a tyrosine kinase inhibitor that has been shown to have high efficacy .
Synthesis Analysis
The synthesis of “2-Oxo-1-phenylpyrrolidine-3-carboxylic acid” involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Molecular Structure Analysis
The molecular structure of “2-Oxo-1-phenylpyrrolidine-3-carboxylic acid” was characterized by Ultraviolet, FT-Infra Red, 1H, 13C Nuclear Magnetic Resonance and mass spectroscopy . The compound was further subjected to quantum chemical calculations at the level of density functional theory (DFT) using 6-31G (d,p) basis sets method with B3LYP and CAM-B3LYP hybrid functionals .Chemical Reactions Analysis
The chemical reactions involving “2-Oxo-1-phenylpyrrolidine-3-carboxylic acid” are influenced by steric factors. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Oxo-1-phenylpyrrolidine-3-carboxylic acid” include a boiling point of 494.6 ℃ at 760 mmHg .Scientific Research Applications
Spectroscopic Analysis and Theoretical Approach
2-Oxo-1-phenylpyrrolidine-3-carboxylic acid and its derivatives have been extensively studied through spectroscopic methods and computational techniques. For instance, the spectroscopic analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid using techniques like X-ray diffraction, FT-IR, NMR, and UV-Visible spectroscopy provides insights into its structure and properties (Devi et al., 2018). These studies, often combined with density functional theory (DFT), are crucial in understanding the molecular characteristics of such compounds.
Applications in Synthesis of Complex Molecules
The compound and its related structures are key in synthesizing more complex molecules. For example, the synthesis of a library of 6-(5-oxo-1-phenylpyrrolidine-3-yl)pyrimidine-5-carboxamides demonstrates its utility in creating diverse chemical libraries for potential pharmaceutical applications (Črček et al., 2012). These synthetic routes often involve multiple steps and can lead to a range of compounds with varying properties and potential applications.
Nonlinear Optical Properties and Material Science
Investigations into the nonlinear optical properties of compounds like 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid reveal potential applications in material science, particularly in the field of future nonlinear optical (NLO) materials (Devi et al., 2018). These studies are significant for the development of new materials with specific optical properties.
Antimicrobial Activity
Research on derivatives of 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid, such as those with antibacterial properties, contributes to the search for new pharmaceutical agents. For instance, investigations into the synthesis and antibacterial activity of certain pyrrolidine derivatives highlight their potential as antibacterial agents (Egawa et al., 1984).
Advanced Synthesis Techniques
Developments in the synthesis of derivatives of 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid, such as automated, accelerated nanoscale synthesis, are pushing the boundaries of chemical synthesis. These advancements enable the rapid production of a vast array of derivatives, potentially expediting the discovery of novel compounds for various applications (Osipyan et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-oxo-1-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-9(11(14)15)6-7-12(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXWRXJXMVUWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971505 | |
| Record name | 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1-phenylpyrrolidine-3-carboxylic acid | |
CAS RN |
56137-52-1 | |
| Record name | 2-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56137-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 2-oxo-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056137521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Aminooxy)methyl]-2-methoxybenzene hydrochloride](/img/structure/B1586865.png)










